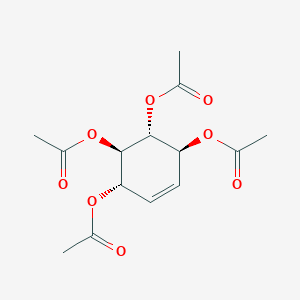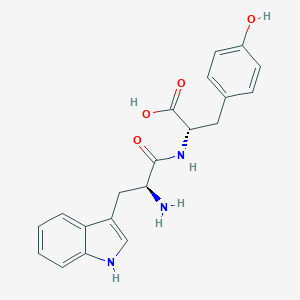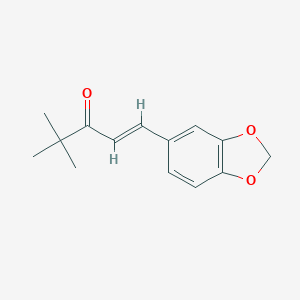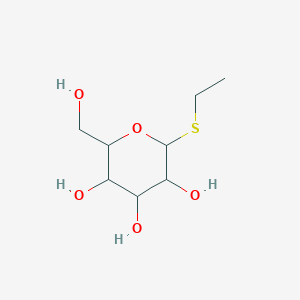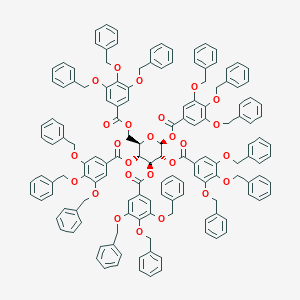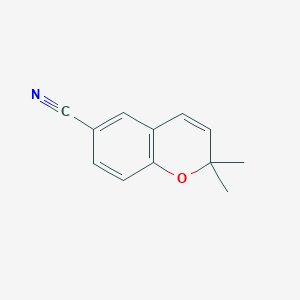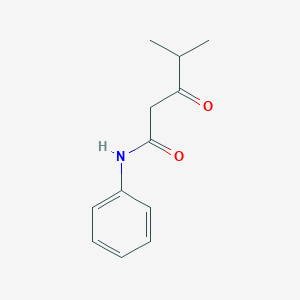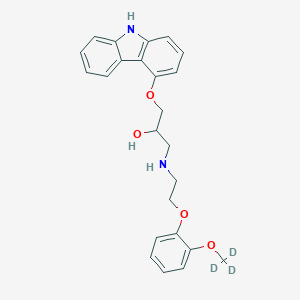
Carvedilol-d3
Overview
Description
Synthesis Analysis
The synthesis of carvedilol and its derivatives involves various chemical pathways, with methodologies focusing on minimizing byproducts and enhancing yield. One approach to synthesizing carvedilol avoids the formation of bis impurity by utilizing specific intermediates that lead to high purity carvedilol, suggesting potential applications for Carvedilol-d3 synthesis (Song Xuying, 2011). Another method employs the use of 4-hydroxy carbazole, condensation with epichlorohydrin, and subsequent steps to achieve a high overall yield, indicating a feasible pathway for this compound (Lu Dingqian, 2014).
Molecular Structure Analysis
The molecular structure of carvedilol has been detailed through various analytical techniques. X-ray diffraction studies have elucidated the crystal structure of carvedilol, revealing the presence of hydrogen bonds and planar molecules, which are crucial for understanding the chemical behavior of this compound (Chen-Yan Wei et al., 1998). Vibrational spectroscopy and UV spectral analysis further contribute to the comprehension of carvedilol's molecular characteristics, offering insights into the electronic properties essential for this compound studies (N. Swarnalatha et al., 2015).
Chemical Reactions and Properties
Carvedilol's ability to act as an antioxidant, through mechanisms such as radical scavenging and iron chelation, has been documented. These antioxidative properties, derived from its chemical structure, suggest similar potential activities for this compound (K. Oettl et al., 2001). Additionally, carvedilol's interactions with copper ions, forming complexes through chelation, indicate its versatile chemical reactivity, which could be relevant to this compound's chemical behavior (M. Zoroddu et al., 2003).
Physical Properties Analysis
The physical properties of carvedilol, including its thermal behavior and solubility, have been extensively studied. Thermal analysis reveals its decomposition characteristics, providing a basis for understanding this compound's stability under various conditions (Renata C. Gallo et al., 2015). The solubility and dissolution rates of carvedilol's different forms, influenced by its polymorphic nature, offer insights into the physical behavior of this compound in various solvents (Livia D. Prado et al., 2014).
Chemical Properties Analysis
The chemical properties of carvedilol, such as its lipophilicity and interaction with biological membranes, are critical for its pharmacological effects. Studies on carvedilol's partitioning into cell membranes and its perturbation effects due to its chemical structure and lipophilicity provide a framework for investigating this compound's potential interactions with biological systems (S. Butler et al., 2006).
Scientific Research Applications
Mitochondrial Bioenergetics in the Heart : Carvedilol acts as an uncoupler of oxidative phosphorylation in heart mitochondria, decreasing mitochondrial electric potential. This uncoupling may contribute to its protective role in heart mitochondrial bioenergetics (Oliveira et al., 2000).
Mitochondrial Biogenesis : It promotes mitochondrial biogenesis, which may suggest a new mechanism for its therapeutic effects in heart failure. This effect was observed in human umbilical vein endothelial cells (Yao et al., 2016).
Protection of Bone Marrow Stem Cells : The drug protects bone marrow stem cells against hydrogen peroxide-induced cell death, partly through the PI3K-Akt pathway. This suggests potential use in treating spinal cord injury (Chen et al., 2016).
Cardioprotection Against Anthracycline Therapy : Carvedilol may protect both systolic and diastolic functions of the left ventricle in patients receiving anthracycline therapy (Kalay et al., 2006).
Vascular Smooth Muscle Cell Proliferation : The drug prevents vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury. This suggests a role in treating disorders associated with abnormal growth (Ohlstein et al., 1993).
Hydrogen Sulfide Concentration Changes : It affects H2S tissue concentration in various mouse organs, including the brain, liver, heart, and kidney (Wiliński et al., 2011).
Reduction of Doxorubicin-Induced Cardiotoxicity : Combined with carnosic acid, Carvedilol significantly reduces doxorubicin-induced cardiotoxicity by suppressing excessive oxidative stress, inflammation, apoptosis, and autophagy (Zhang et al., 2019).
Antioxidative Properties : It acts as both a metal chelator and a radical scavenger in vitro, but its antioxidative properties may not solely be explained by its radical-scavenging activity (Oettl et al., 2001).
Transdermal Patches for Hypertension : Carvedilol transdermal patches significantly controlled hypertension from the first hour and increased its efficacy for hypertension therapy (Ubaidulla et al., 2007).
Kir2.3 Channel Inhibition : It inhibits Kir2.3 channels by interfering with the PIP2-channel interaction, an alternative mechanism to block K(ATP) channels (Ferrer et al., 2011).
Prevention of Doxorubicin-Induced Apoptosis in Cardiomyocytes : Carvedilol prevents doxorubicin-induced free radical release and apoptosis in cardiomyocytes in vitro (Spallarossa et al., 2004).
Cardioprotective Effects in Idiopathic Cardiomyopathy : The drug reduces heart rate, pulmonary artery and pulmonary wedge pressures, and improves left ventricular systolic function, heart failure symptoms, and submaximal exercise tolerance in patients with idiopathic cardiomyopathy (Metra et al., 1994).
Cardioprotection in Animal Models : Carvedilol has been shown to produce significant cardioprotection in experimental animal models of acute myocardial infarction, with a reduction in infarct size reaching 91% (Feuerstein & Ruffolo, 1995).
Vascular Remodelling and Acute Myocardial Infarction Protection : Carvedilol provides cardioprotection in animal models of acute myocardial infarction and vascular remodelling (Feuerstein & Ruffolo, 1996).
Myocardial Fibrosis Attenuation : It protects against myocardial injury induced by acute myocardium infarction by inactivating Smad3 and upregulating miR-29b (Zhu et al., 2013).
Clinical Pharmacokinetic Study : A validated LC-MS/MS assay was developed and applied to determine the enantiomers of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma (Furlong et al., 2012).
Mechanism of Action
Target of Action
Carvedilol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 (β1) and beta-2 (β2) adrenoceptors , as well as alpha-1 (α1) adrenoceptors in the vasculature . In the heart, it is relatively β1AR-specific, since this adrenoceptor type is the most predominant one in the adult human myocardium .
Mode of Action
Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Pharmacokinetics
Carvedilol is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .
Result of Action
The result of Carvedilol’s action is a slower heart rate and decreased blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .
Action Environment
The action of Carvedilol is influenced by various environmental factors. For instance, G proteins drive all detectable carvedilol signaling through β2ARs . A clear understanding of how drugs act is imperative to data interpretation in basic and clinical research, to the stratification of clinical trials or to the monitoring of drug effects on the target pathway .
Safety and Hazards
Carvedilol is considered safe for use, but there are some precautions to be taken. It should not be taken if you have asthma, bronchitis, emphysema, severe liver disease, or a serious heart condition . It should be stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .
Future Directions
There are various approaches explored to increase the solubility of carvedilol with every technique having certain advantages and drawbacks . Micronization and nanoformulations (dendrimers, nanoemulsion, nanosuspension, nanocrystals, polymeric nanoparticles) are the most widely used technique for solubility enhancement of carvedilol on a laboratory scale due to higher solubility and dissolution rate but they have poor industrial applicability due to difficulty in scale-up and low yield . Efforts are being made to carry out different solubility enhancement techniques with good industrial applicability for carvedilol, e.g., cocrystals .
Biochemical Analysis
Biochemical Properties
Carvedilol-d3 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out carvedilol’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types. Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions .
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649419 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-25-8 | |
| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



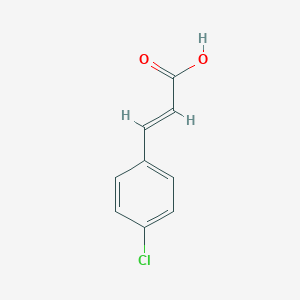
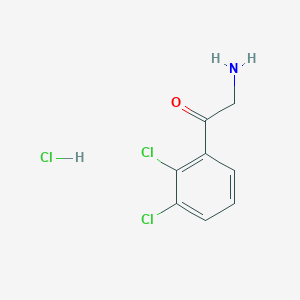
![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)



